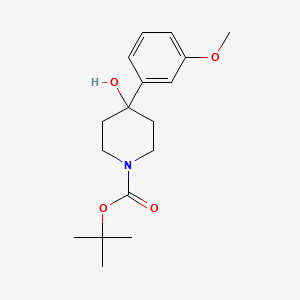

1-BOC-4-(3-METHOXYPHENYL)-4-HYDROXYPIPERIDINE

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for complex heterocyclic structures containing multiple functional groups. The official International Union of Pure and Applied Chemistry name is tert-butyl 4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxylate, which precisely describes the molecular architecture according to standard naming conventions. The Chemical Abstracts Service registry number 871112-35-5 provides unambiguous identification in chemical databases and literature searches. Alternative nomenclature systems yield several synonymous designations, including 1-tert-butoxycarbonyl-4-hydroxy-4-(3-methoxyphenyl)piperidine and N-tert-butoxycarbonyl-4-hydroxy-4-(3-methoxyphenyl)piperidine, which emphasize different aspects of the molecular structure while maintaining chemical accuracy.

The compound belongs to the broader classification of N-protected piperidine derivatives, specifically within the subcategory of tert-butoxycarbonyl-protected amino alcohols. The presence of the aromatic methoxyphenyl substituent places it within the phenylpiperidine class, while the tertiary alcohol functionality at the 4-position creates a unique structural motif. The systematic classification extends to its functional group categorization as a carbamate ester, tertiary alcohol, and aromatic ether, reflecting the multiple reactive sites available for chemical transformations. The International Union of Pure and Applied Chemistry classification system recognizes this compound as a substituted piperidine-1-carboxylic acid ester, with the specific substitution pattern defining its unique chemical properties and potential applications in synthetic chemistry.

Properties

IUPAC Name |

tert-butyl 4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4/c1-16(2,3)22-15(19)18-10-8-17(20,9-11-18)13-6-5-7-14(12-13)21-4/h5-7,12,20H,8-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYAWTKRZLYEDEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC(=CC=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678143 | |

| Record name | tert-Butyl 4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871112-35-5 | |

| Record name | tert-Butyl 4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

1-BOC-4-(3-methoxyphenyl)-4-hydroxypiperidine consists of a piperidine ring substituted at the 4-position with both a 3-methoxyphenyl group and a hydroxyl group, with the nitrogen protected by a tert-butoxycarbonyl (BOC) group. The synthetic challenge lies in the selective introduction of the 3-methoxyphenyl moiety and the hydroxyl group at the 4-position while maintaining the integrity of the BOC protecting group.

General Synthetic Strategy

The general approach to preparing this compound involves:

- Synthesis or procurement of N-BOC-4-hydroxypiperidine as a key intermediate.

- Introduction of the 3-methoxyphenyl group at the 4-position, often via nucleophilic substitution or cross-coupling reactions.

- Functional group transformations to ensure the hydroxyl group remains intact and stereochemistry is controlled.

- Purification and crystallization steps to obtain high purity product.

Preparation of N-BOC-4-Hydroxypiperidine Intermediate

The preparation of N-BOC-4-hydroxypiperidine is foundational. According to patent CN104628625A, a reliable method involves:

- Starting from 4-piperidone hydrochloride hydrate, which is alkalized using liquid ammonia and extracted with toluene.

- Reduction of 4-piperidone to 4-hydroxypiperidine using sodium borohydride in methanol under reflux.

- Adjustment of pH with dilute hydrochloric acid, extraction, drying, and crystallization with n-hexane.

- Protection of the nitrogen by reaction with di-tert-butyl dicarbonate in methanol in the presence of potassium carbonate, followed by filtration, concentration, and crystallization to yield N-BOC-4-hydroxypiperidine with high purity and yield (approx. 98.9% purity by GC).

Table 1: Key Reaction Conditions for N-BOC-4-Hydroxypiperidine Synthesis

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 4-Piperidone synthesis | 4-piperidone hydrochloride hydrate, liquid ammonia, toluene extraction | Drying with MgSO4, concentration |

| Reduction to 4-hydroxypiperidine | Sodium borohydride (8 g), methanol, reflux 10 h, pH adjustment with 5% HCl | Controlled addition at 25-30°C |

| Protection (BOC group) | Di-tert-butyl dicarbonate (12-15 g), potassium carbonate, methanol reflux 6-8 h | Crystallization from petroleum ether |

Introduction of the 3-Methoxyphenyl Group

While direct literature on the exact preparation of this compound is limited, related synthetic methods for similar 4-substituted piperidines suggest the following approaches:

- Nucleophilic substitution on 4-hydroxypiperidine derivatives: Conversion of the 4-hydroxyl group into a good leaving group (e.g., sulfonate ester) followed by nucleophilic aromatic substitution with 3-methoxyphenyl nucleophiles.

- Cross-coupling reactions: Using palladium-catalyzed Suzuki or Buchwald-Hartwig couplings to attach the 3-methoxyphenyl group to a 4-halopiperidine intermediate.

Example Preparation Method from Patent CN107011216A (Adapted)

Though the patent primarily discusses trans-4-Boc-aminocyclohexane derivatives, the multi-step approach is instructive:

- Step 1: Reduction of trans-4-Boc-cyclohexane-carboxylic acid to trans-4-Boc-aminocyclohexane methanol using sodium borohydride and Lewis acid.

- Step 2: Formation of sulfonic acid ester by reaction with sulfonyl chloride.

- Step 3: Cyanide substitution to introduce nitrile functionality.

- Step 4: Hydrolysis under alkaline conditions to yield the corresponding acid derivative.

This sequence highlights the utility of protection, activation, substitution, and hydrolysis steps that could be adapted for the synthesis of substituted piperidines like this compound.

Summary of Preparation Methods

Research Findings and Practical Considerations

- The use of sodium borohydride as a reducing agent in methanol is a common and effective method for converting ketones (4-piperidone) to alcohols (4-hydroxypiperidine) with high selectivity and yield.

- The BOC protecting group is introduced via di-tert-butyl dicarbonate under mild reflux conditions in methanol, providing a stable intermediate suitable for further functionalization.

- Alkylation or arylation at the 4-position hydroxyl group requires careful choice of conditions to avoid deprotection or side reactions. Sodium hydride in DMF has proven effective for methylation.

- Industrial scalability is feasible due to the use of accessible reagents, straightforward reaction conditions, and crystallization-based purification steps.

- Purity and stability of the final product meet pharmaceutical intermediate standards, as demonstrated by GC and crystallographic analyses.

Chemical Reactions Analysis

Types of Reactions

1-BOC-4-(3-METHOXYPHENYL)-4-HYDROXYPIPERIDINE can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

Medicinal Chemistry

1-BOC-4-(3-methoxyphenyl)-4-hydroxypiperidine is primarily used as a building block in the development of pharmaceuticals. Its derivatives have been explored for various therapeutic activities, including:

- Antitumor Activity : Research indicates that derivatives of this compound exhibit significant antiproliferative effects against cancer cell lines, including breast cancer models . The structural modifications on the piperidine ring influence the potency and selectivity of these compounds.

- Neuropharmacology : Similar piperidine derivatives have been studied for their potential as central nervous system agents, particularly as antagonists for histamine H3 receptors, which are implicated in sleep disorders and cognitive function .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. It is utilized in the following ways:

- Synthesis of Proteolysis Targeting Chimeras (PROTACs) : this compound acts as a semi-flexible linker that connects ligands targeting specific proteins to E3 ubiquitin ligases. This application enhances the selectivity and efficacy of PROTACs, leading to improved degradation of target proteins.

- Synthesis of Boronate Derivatives : The compound is also involved in the synthesis of boronate derivatives, which are crucial intermediates in the production of biologically active compounds such as crizotinib, an important drug for cancer treatment.

Table 1: Biological Activities of this compound Derivatives

Case Study 1: Antitumor Activity Evaluation

In a study evaluating the cytotoxicity of various derivatives derived from this compound, researchers synthesized multiple analogs and assessed their antiproliferative effects on MDA-MB-231 breast cancer cells. The results indicated that specific modifications on the piperidine ring significantly enhanced biological activity, demonstrating the potential for developing new anticancer agents based on this scaffold .

Case Study 2: Development of PROTACs

A recent investigation into PROTACs utilizing this compound showed that its structural properties allowed for effective targeting of specific proteins for degradation. The study highlighted how altering the linker rigidity affected the overall efficacy and selectivity of the PROTAC molecules developed.

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related BOC-protected piperidine derivatives, emphasizing substituent effects on molecular properties, safety, and applications.

Structural and Molecular Comparisons

Table 1: Key Molecular Data of Analogs

Key Observations:

- Substituent Position : The positional isomer 1-BOC-4-(4-METHOXYPHENYL)-4-HYDROXYPIPERIDINE differs in methoxy group placement (para vs. meta), which may influence electronic properties and binding affinity in drug-receptor interactions.

- Carboxylic acid derivatives (e.g., ) enhance solubility in aqueous media but may reduce membrane permeability.

Key Observations:

- The cyano-containing analog poses higher risks (e.g., respiratory irritation) compared to hydroxyl/methoxy derivatives, likely due to its electrophilic nitrile group.

- Carboxylic acid analogs (e.g., ) may require pH adjustments in formulations to mitigate irritation.

Biological Activity

1-BOC-4-(3-Methoxyphenyl)-4-hydroxypiperidine (Boc-MPH) is a compound of significant interest in pharmaceutical research due to its diverse biological activities, particularly in the central nervous system (CNS). This article delves into its biological activity, synthesis, and potential applications based on recent studies and findings.

Chemical Structure and Properties

This compound features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group and a 3-methoxyphenyl substituent. The molecular formula is , with a molar mass of approximately 291.37 g/mol. This unique structure is pivotal for its interaction with various biological targets.

Central Nervous System Effects

Research indicates that Boc-MPH exhibits significant activity within the CNS. Compounds with similar piperidine structures have been studied for their potential as:

- Opioid Receptor Modulators : Analogues of Boc-MPH have shown efficacy as opioid receptor antagonists, which may provide therapeutic avenues for pain management and addiction treatment .

- Neuroprotective Agents : The compound has been investigated for its neuroprotective properties, potentially offering benefits in neurodegenerative diseases like Alzheimer's .

Antimicrobial and Anticancer Properties

Boc-MPH and its derivatives have demonstrated promising antimicrobial and anticancer activities:

- Antimicrobial Activity : Studies have highlighted the compound's effectiveness against various bacterial strains, suggesting potential applications in tackling antibiotic resistance.

- Anticancer Activity : Preliminary findings indicate that Boc-MPH derivatives can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

The biological activity of Boc-MPH is attributed to its ability to interact with specific molecular targets, including receptors and enzymes. For instance, it may inhibit enzymes like acetylcholinesterase, which is crucial in neurotransmission and could lead to enhanced cognitive function.

Synthesis and Derivatives

The synthesis of Boc-MPH typically involves multi-step organic reactions starting from readily available precursors. The following table summarizes some derivatives and their unique characteristics:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-Boc-4-Aminopiperidine | Contains an amino group instead of hydroxyl | Used as an intermediate in fentanyl synthesis |

| 1-Boc-4-Hydroxypiperidine | Lacks the methoxyphenyl substitution | More straightforward synthesis pathway |

| 1-Boc-4-(2-Methoxyphenyl)-piperidine | Substituted at the 2-position instead of 3 | Exhibits different biological activities |

| Tert-butyl 4-hydroxy-piperidine | A simpler derivative without additional aromatic substitution | Commonly used as a starting material for synthesis |

Case Studies

Several case studies have explored the therapeutic potential of Boc-MPH:

- Pain Management : A study on opioid receptor antagonists examined the efficacy of Boc-MPH derivatives in reducing pain responses in animal models, showing promise for future analgesic development .

- Cancer Treatment : Research involving the anticancer properties of Boc-MPH indicated that certain derivatives could enhance apoptosis in specific cancer cell lines more effectively than existing treatments like bleomycin .

Q & A

Q. How can crystallographic ambiguities in electron density maps of derivatives be resolved?

Q. What are the primary degradation pathways under acidic/basic conditions?

- Methodological Answer: Under acidic conditions (pH <3), BOC deprotection occurs, forming 4-(3-methoxyphenyl)-4-hydroxypiperidine. In basic media (pH >10), hydroxyl group oxidation generates ketone byproducts. Characterize degradation products via LC-MS/MS .

Q. How do steric effects of the 3-methoxyphenyl group impact conformational dynamics?

- Methodological Answer: Perform molecular dynamics simulations (AMBER) to analyze ring puckering and substituent orientation. Compare with NOE-derived distances in solution-state NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.